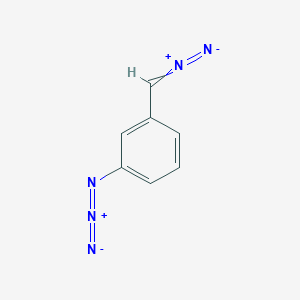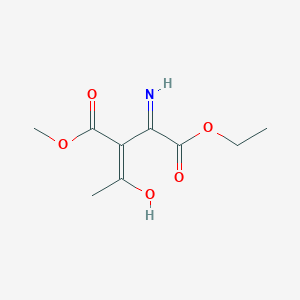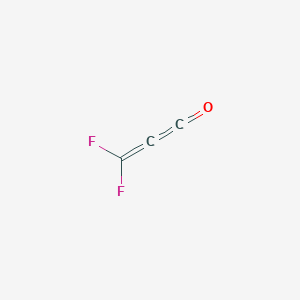
Difluoropropadien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoropropadien-1-one:
準備方法
Synthetic Routes and Reaction Conditions: Difluoropropadien-1-one can be synthesized through several methods. One common approach involves the difluorovinylidenation of carbonyl compounds. This method typically uses reagents such as trifluoromethyl iodide and lithium diisopropylamide in tetrahydrofuran at low temperatures . Another method involves the reaction of acetylene with anhydrous hydrogen fluoride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反応の分析
Types of Reactions: Difluoropropadien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroketones.
Reduction: Reduction reactions can convert it into difluoroalkenes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Difluoroketones.
Reduction: Difluoroalkenes.
Substitution: Various substituted difluoropropadienes.
科学的研究の応用
Difluoropropadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings
作用機序
The mechanism of action of difluoropropadien-1-one involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target molecule .
類似化合物との比較
1,1-Difluoropropene: Similar in structure but lacks the allene configuration.
1,1-Difluorocyclopropane: Contains a cyclopropane ring instead of an allene structure.
1,1-Difluoroethane: A simpler compound with only two carbon atoms and two fluorine atoms.
Uniqueness: Difluoropropadien-1-one is unique due to its allene structure, which imparts distinct reactivity and stability compared to other difluorinated compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
119820-21-2 |
|---|---|
分子式 |
C3F2O |
分子量 |
90.03 g/mol |
InChI |
InChI=1S/C3F2O/c4-3(5)1-2-6 |
InChIキー |
FKUIFZADSXCJOC-UHFFFAOYSA-N |
正規SMILES |
C(=C=O)=C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


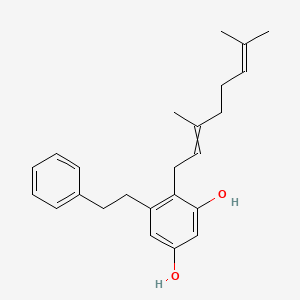
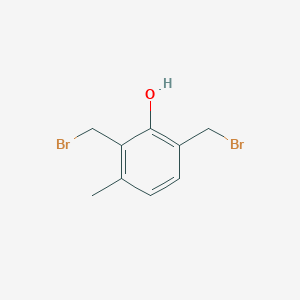
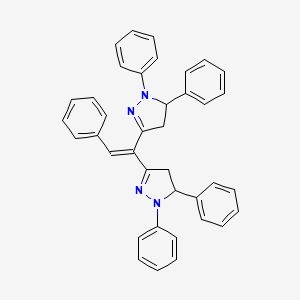
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
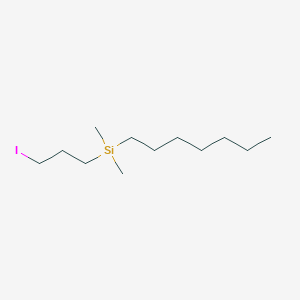
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
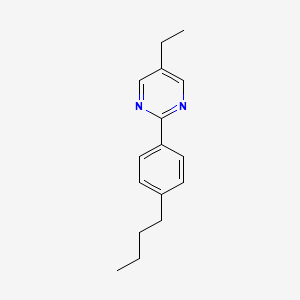
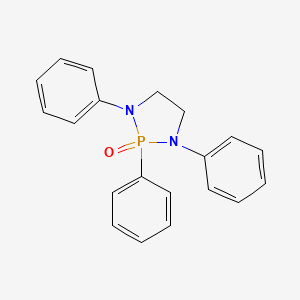
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
